

Application Notes and Protocols: 3,5-Diiodo-4-pyridone-1-acetic Acid

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Compound of Interest

Compound Name: 3,5-Diiodo-4-pyridone-1-acetic
Acid

Cat. No.: B050524

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For: Researchers, scientists, and drug development professionals.

Introduction

3,5-Diiodo-4-pyridone-1-acetic acid, historically known by the non-proprietary name Diodone, is an organoiodine compound that played a significant role in the advancement of medical imaging.^{[1][2]} As a water-soluble, iodinated molecule, its primary application has been as a radiocontrast agent for excretory urography, enabling visualization of the renal system.^{[3][4]} The high atomic number of iodine provides the necessary X-ray attenuation for contrast enhancement. This document provides a comprehensive overview of the properties of **3,5-Diiodo-4-pyridone-1-acetic acid**, detailed protocols for its traditional use in excretory urography, and explores its potential in modern molecular imaging through radiolabeling.

Physicochemical Properties

A thorough understanding of the physicochemical properties of **3,5-Diiodo-4-pyridone-1-acetic acid** is essential for its effective application.

Property	Value	Reference
Chemical Formula	C ₇ H ₅ I ₂ NO ₃	[5]
Molecular Weight	404.93 g/mol	[5]
Appearance	White crystalline solid	[2]
Melting Point	244°C (decomposes)	[6]
Solubility	Water-soluble, especially as a salt	[2]
Purity	>98.0% (HPLC) available commercially	[6]

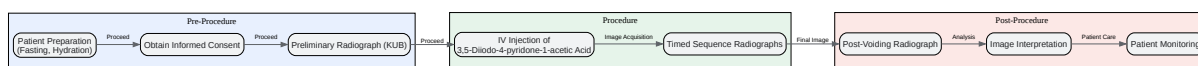
Mechanism of Action in Radiocontrast Imaging

The utility of **3,5-Diiodo-4-pyridone-1-acetic acid** as a contrast agent is directly attributable to the presence of two iodine atoms in its structure. When X-rays pass through the body, different tissues absorb the radiation to varying degrees. Tissues with higher atomic number elements absorb more X-rays. The iodine in Diodone, with its high atomic number, significantly increases the attenuation of X-rays in the tissues where it accumulates. Following intravenous injection, **3,5-Diiodo-4-pyridone-1-acetic acid** is rapidly distributed throughout the extracellular fluid and is then efficiently excreted by the kidneys.[7] This process of renal excretion allows for the opacification of the kidneys, ureters, and bladder, providing a clear outline of the urinary tract on radiographic images.[3][4]

Application 1: Excretory Urography (EU) / Intravenous Pyelography (IVP)

Excretory urography is a radiological procedure to visualize abnormalities of the urinary system, including the kidneys, ureters, and bladder.[8]

Workflow for Excretory Urography



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Caption: Workflow for Excretory Urography using an iodinated contrast agent.

Detailed Protocol for Excretory Urography

1. Patient Preparation:

- **Dietary Restrictions:** The patient should have a light evening meal the day before the procedure and then fast. This reduces the amount of gas in the intestines, which can obscure the view of the urinary tract.[9]
- **Hydration:** Adequate hydration is crucial, although some protocols may involve fluid restriction for several hours prior to the examination to increase the concentration of the contrast medium in the urine.[9]
- **Contraindications:** Assess for any contraindications, such as a known allergy to iodine-containing substances or severe renal impairment.[3]

2. Materials:

- **3,5-Diiodo-4-pyridone-1-acetic acid** (Diodone) solution for injection (typically formulated as a salt with diethanolamine).
- Sterile syringes and needles for intravenous injection.
- Standard X-ray or fluoroscopy equipment.
- Emergency medications for managing potential allergic reactions.

3. Procedure:

- Preliminary Radiograph: A plain radiograph of the abdomen (Kidneys, Ureters, Bladder - KUB) is taken before the injection of the contrast agent. This is to ensure the patient is properly prepared and to visualize any calcifications that might be obscured by the contrast medium.^[9]
- Contrast Administration: An intravenous injection of the **3,5-Diiodo-4-pyridone-1-acetic acid** solution is administered. The dosage will depend on the patient's age, weight, and renal function.
- Timed Radiographic Series: A series of radiographs are taken at specific time intervals after the injection to visualize the different parts of the urinary tract as the contrast medium is excreted.^[4]
 - 1-5 minutes: Nephrogram phase, showing the contrast accumulating in the renal parenchyma.
 - 5-15 minutes: Pyelogram phase, outlining the renal pelves and calyces.
 - 20-30 minutes: Visualization of the ureters.
 - Later images: Filling of the urinary bladder.
- Post-Voiding Radiograph: After the main series of images, the patient is asked to empty their bladder, and a final radiograph is taken to assess for any residual urine and to visualize the bladder lining.^[4]

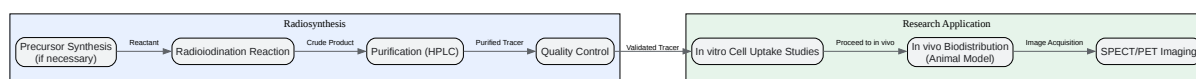
4. Interpretation of Results:

- The radiographs are examined for any abnormalities in the size, shape, and position of the kidneys.
- The collecting systems, ureters, and bladder are assessed for any filling defects, obstructions (such as stones), or structural anomalies.

Application 2: Radiolabeling for Molecular Imaging Research

The presence of iodine atoms in **3,5-Diiodo-4-pyridone-1-acetic acid** makes it a candidate for radiolabeling with radioactive isotopes of iodine (e.g., ^{123}I , ^{124}I , ^{125}I , ^{131}I). This would transform it from a contrast agent for anatomical imaging to a tracer for functional and molecular imaging with Single Photon Emission Computed Tomography (SPECT) or Positron Emission Tomography (PET).^{[10][11]}

Conceptual Workflow for Radiolabeling and Application



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Caption: Conceptual workflow for radiolabeling and research application.

Hypothetical Protocol for Radioiodination

This protocol is a scientifically plausible method based on established radioiodination techniques.

1. Rationale:

- Direct electrophilic radioiodination is a common method for labeling small molecules. However, since **3,5-Diiodo-4-pyridone-1-acetic acid** is already di-iodinated, direct labeling would be inefficient. A more feasible approach is to synthesize a precursor where one of the iodine atoms is replaced with a group amenable to radioiodine substitution, such as a trialkylstannyl group.

2. Materials:

- Precursor: 3-Iodo-5-(tributylstannyl)-4-pyridone-1-acetic acid (synthesis required).
- Radioisotope: Na[¹²⁵I] in 0.1 M NaOH.
- Oxidizing agent: Chloramine-T.
- Quenching agent: Sodium metabisulfite.
- Solvents: Ethanol, HPLC grade water, and acetonitrile.
- HPLC system with a reverse-phase C18 column and a radiation detector.

3. Procedure:

- Reaction Setup: In a shielded vial, dissolve the precursor (approximately 1 mg) in ethanol (200 µL).
- Radioiodination: Add Na[¹²⁵I] (e.g., 37 MBq, 1 mCi) to the precursor solution. Initiate the reaction by adding Chloramine-T (2 mg/mL in water, 50 µL). Vortex the mixture at room temperature for 10-15 minutes.
- Quenching: Stop the reaction by adding sodium metabisulfite solution (5 mg/mL in water, 100 µL).
- Purification: Purify the reaction mixture using reverse-phase HPLC. The mobile phase could be a gradient of acetonitrile and water containing 0.1% trifluoroacetic acid. Collect the fraction corresponding to the radioiodinated product, identified by its retention time relative to a non-radioactive standard.
- Formulation: Evaporate the solvent from the collected fraction and redissolve the radiolabeled compound in a suitable vehicle for in vitro or in vivo studies (e.g., saline with a small amount of ethanol).

4. Quality Control:

- Radiochemical Purity: Determine the radiochemical purity of the final product by analytical HPLC. It should be >95%.

- **Molar Activity:** Calculate the molar activity (GBq/μmol) based on the amount of radioactivity and the mass of the compound.

Potential Research Applications

- **Renal Function Studies:** A radiolabeled version of **3,5-Diiodo-4-pyridone-1-acetic acid** could be used as a tracer to quantify renal plasma flow and glomerular filtration rate with higher sensitivity than non-radioactive methods.
- **Tumor Imaging:** While not its primary design, many small molecules exhibit some degree of tumor uptake. Investigating the biodistribution of the radiolabeled compound in tumor-bearing animal models could reveal potential for oncological imaging.[10][12][13]
- **Pharmacokinetic Studies:** Radiolabeling provides a highly sensitive method for tracking the absorption, distribution, metabolism, and excretion (ADME) of the compound in preclinical drug development.[7]

Conclusion

3,5-Diiodo-4-pyridone-1-acetic acid, while a legacy compound in the history of medical imaging, still serves as an excellent case study in the principles of radiocontrast agents. Its well-defined properties and primary application in excretory urography provide a solid foundation for understanding the fundamentals of X-ray contrast. Furthermore, the potential for its derivatization and radiolabeling opens avenues for its use in modern molecular imaging research, underscoring the enduring relevance of well-characterized small molecules in the advancement of diagnostic and therapeutic sciences.

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